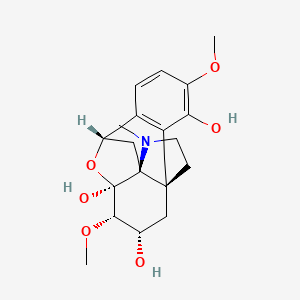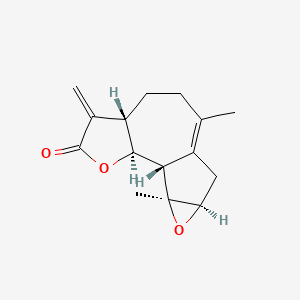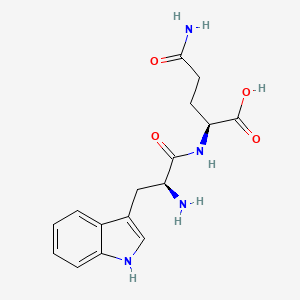
Tryptophanyl-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophan-L-glutamine is a dipeptide composed of the amino acids L-tryptophan and L-glutamine L-tryptophan is an essential aromatic amino acid, while L-glutamine is a conditionally essential amino acid
準備方法
Synthetic Routes and Reaction Conditions: L-Tryptophan-L-glutamine can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between L-tryptophan and L-glutamine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of L-Tryptophan-L-glutamine often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are commonly used to produce L-tryptophan and L-glutamine, which are then chemically coupled to form the dipeptide. This method is preferred due to its cost-effectiveness and scalability .
化学反応の分析
Types of Reactions: L-Tryptophan-L-glutamine can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: The carboxyl group of L-glutamine can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Alcohol derivatives of L-glutamine.
Substitution: N-alkyl or N-acyl derivatives of the dipeptide.
科学的研究の応用
L-Tryptophan-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression and anxiety due to its involvement in serotonin synthesis.
Industry: Utilized in the production of dietary supplements and functional foods to enhance nutritional value
作用機序
L-トリプトファン-L-グルタミンは、いくつかのメカニズムを通じて効果を発揮します。
L-トリプトファン: 脳内でセロトニンの合成の前駆体として機能します。5-ヒドロキシトリプトファンにヒドロキシル化され、その後、セロトニンに脱炭酸されます。セロトニンは、気分、睡眠、食欲を調節します。
L-グルタミン: さまざまな生合成経路における窒素供与体として機能します。ヌクレオチド、アミノ糖、その他のアミノ酸の合成に関与しています。 .
6. 類似化合物の比較
L-トリプトファン-L-グルタミンは、他のジペプチドやアミノ酸と比較することができます。
L-トリプトファン-L-アラニン: 代謝的および生理的効果が異なる別のジペプチドです。
L-グルタミン-L-アラニン: 筋肉の代謝と回復における役割が知られています。
L-トリプトファン: 単一のアミノ酸として、主にセロトニンの合成に関与しています。
L-グルタミン: 単一のアミノ酸として、免疫機能と腸の健康をサポートしています。
独自性: L-トリプトファン-L-グルタミンは、L-トリプトファンとL-グルタミンの両方の特性を組み合わせているため、研究と応用のさまざまな分野で潜在的な利点を持つ汎用性の高い化合物です .
類似化合物との比較
L-Tryptophan-L-glutamine can be compared with other dipeptides and amino acids:
L-Tryptophan-L-alanine: Another dipeptide with different metabolic and physiological effects.
L-Glutamine-L-alanine: Known for its role in muscle metabolism and recovery.
L-Tryptophan: As a single amino acid, it is primarily involved in serotonin synthesis.
L-Glutamine: As a single amino acid, it supports immune function and gut health.
Uniqueness: L-Tryptophan-L-glutamine is unique due to its combined properties of both L-tryptophan and L-glutamine, making it a versatile compound with potential benefits in multiple areas of research and application .
特性
分子式 |
C16H20N4O4 |
|---|---|
分子量 |
332.35 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N4O4/c17-11(7-9-8-19-12-4-2-1-3-10(9)12)15(22)20-13(16(23)24)5-6-14(18)21/h1-4,8,11,13,19H,5-7,17H2,(H2,18,21)(H,20,22)(H,23,24)/t11-,13-/m0/s1 |
InChIキー |
NZCPCJCJZHKFGZ-AAEUAGOBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)
![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)

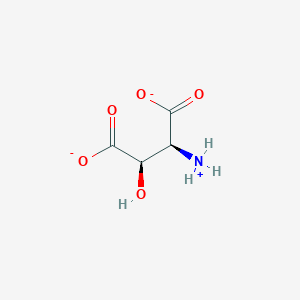
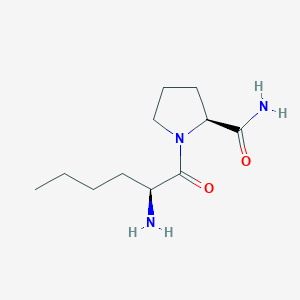

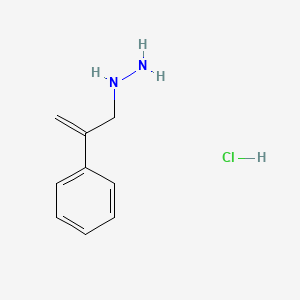
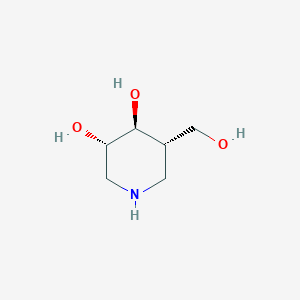
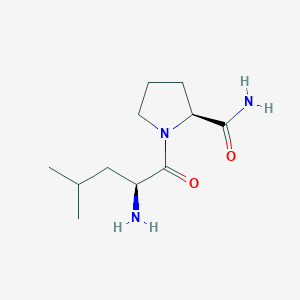
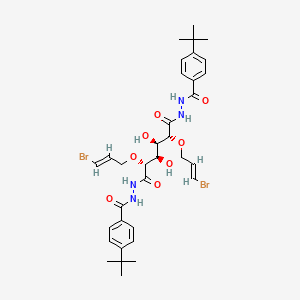
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
